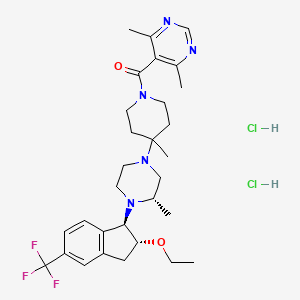

CCR5 antagonist 5

Description

Properties

CAS No. |

869725-27-9 |

|---|---|

Molecular Formula |

C30H42Cl2F3N5O2 |

Molecular Weight |

632.6 g/mol |

IUPAC Name |

(4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R,2R)-2-ethoxy-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone;dihydrochloride |

InChI |

InChI=1S/C30H40F3N5O2.2ClH/c1-6-40-25-16-22-15-23(30(31,32)33)7-8-24(22)27(25)38-14-13-37(17-19(38)2)29(5)9-11-36(12-10-29)28(39)26-20(3)34-18-35-21(26)4;;/h7-8,15,18-19,25,27H,6,9-14,16-17H2,1-5H3;2*1H/t19-,25+,27+;;/m0../s1 |

InChI Key |

IXVIZEPNBCSFFE-XLXXGMJUSA-N |

Isomeric SMILES |

CCO[C@@H]1CC2=C([C@H]1N3CCN(C[C@@H]3C)C4(CCN(CC4)C(=O)C5=C(N=CN=C5C)C)C)C=CC(=C2)C(F)(F)F.Cl.Cl |

Canonical SMILES |

CCOC1CC2=C(C1N3CCN(CC3C)C4(CCN(CC4)C(=O)C5=C(N=CN=C5C)C)C)C=CC(=C2)C(F)(F)F.Cl.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

INCB-9471; INCB-009471; INCB9471; INCB009471; INCB 9471; INCB 009471 |

Origin of Product |

United States |

Foundational & Exploratory

"CCR5 antagonist 5" synthesis and discovery

An In-depth Technical Guide to the Discovery and Synthesis of the CCR5 Antagonist Vicriviroc (B613818)

Introduction

The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the immune system by mediating the migration of leukocytes to sites of inflammation. However, it gained significant attention in the field of virology upon its discovery as the primary co-receptor, along with the CD4 receptor, for the entry of R5-tropic strains of Human Immunodeficiency Virus type 1 (HIV-1) into host cells like T-cells and macrophages.[1][2][3] This interaction is critical for the initial stages of HIV infection, making CCR5 a compelling therapeutic target.[4][5] Individuals with a homozygous 32-base pair deletion in the CCR5 gene (CCR5-Δ32) lack a functional receptor and exhibit strong resistance to R5-tropic HIV-1 infection, further validating CCR5 as a drug target.[3][5]

This guide provides a comprehensive technical overview of the discovery, synthesis, and mechanism of action of a potent, second-generation CCR5 antagonist, Vicriviroc (also known as SCH 417690 or SCH-D).[6][7] Vicriviroc emerged from extensive research efforts to develop a safe and effective oral agent to block HIV-1 entry.

Discovery and Development

The development of Vicriviroc by Schering-Plough was a direct evolution from an earlier, first-generation CCR5 antagonist, SCH-C (SCH 351125).[4] While SCH-C demonstrated the clinical proof-of-concept for CCR5 antagonism, its development was halted due to a dose-dependent prolongation of the cardiac QT interval.[4][8] This adverse effect was traced to off-target binding to the human ether-a-go-go-related gene (hERG) potassium channel.[4][9]

The primary goal was to discover a new chemical entity with superior antiviral potency, improved pharmacokinetic properties, and a significantly reduced affinity for the hERG channel.[8][9] This was achieved through a process of high-throughput screening of compound libraries followed by intensive structure-activity relationship (SAR) analysis.[6] This effort led to the identification of Vicriviroc, a pyrimidine-based compound, which demonstrated potent, broad-spectrum anti-HIV-1 activity and a more favorable safety profile compared to its predecessor.[6][10]

Synthesis

The chemical synthesis of Vicriviroc, with the IUPAC name 5-({4-[(3S)-4-{2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl}-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl}carbonyl)-4,6-dimethylpyrimidine, involves a multi-step process.[6] While the precise, scaled-up manufacturing protocol is proprietary, the synthesis can be understood through key transformations reported in the scientific and patent literature, including publications on isotopically labeled versions for metabolic studies.[11] The core structure is assembled by coupling key piperidine (B6355638) and piperazine (B1678402) intermediates with the pyrimidine (B1678525) moiety.

A representative, generalized synthetic approach involves:

-

Preparation of the Chiral Piperazine Intermediate: Synthesis of the (3S)-3-methylpiperazine fragment, followed by N-alkylation with a chiral side-chain, (1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethane. This step is crucial for establishing the correct stereochemistry, which is vital for potent activity.

-

Preparation of the Piperidine-Pyrimidine Core: 4,6-dimethylpyrimidine-5-carboxylic acid is activated (e.g., as an acid chloride or using coupling agents) and reacted with a 4-methyl-4-aminopiperidine derivative.

-

Final Coupling: The chiral piperazine intermediate is coupled with the piperidine-pyrimidine core, typically via reductive amination or direct nucleophilic substitution, to yield the final Vicriviroc molecule.

Purification is generally achieved through chromatographic methods to ensure high purity required for a pharmaceutical agent.

Mechanism of Action

Vicriviroc functions as a noncompetitive, allosteric antagonist of the CCR5 receptor.[6][12] Its mechanism involves high-affinity binding to a hydrophobic pocket located between the transmembrane helices of the CCR5 protein, near the extracellular surface.[6][7] This binding site is distinct from the one used by the natural chemokine ligands (like RANTES/CCL5) or the HIV-1 envelope glycoprotein (B1211001) gp120.[3][12]

The binding of Vicriviroc induces a specific conformational change in the extracellular loops of the CCR5 receptor.[12] This altered conformation is not recognized by the HIV-1 gp120 protein, even after gp120 has engaged the primary CD4 receptor. By preventing the gp120-CCR5 interaction, Vicriviroc effectively blocks the subsequent conformational changes in the viral gp41 protein that are necessary for the fusion of the viral and host cell membranes.[1][3] This blockade of membrane fusion halts HIV-1 entry at a very early stage of the viral life cycle.[6]

References

- 1. CCR5: From Natural Resistance to a New Anti-HIV Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a Novel CCR5 Antagonist Lead Compound Through Fragment Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Frontiers | Maraviroc – A CCR5 Antagonist for the Treatment of HIV-1 Infection [frontiersin.org]

- 6. Vicriviroc - Wikipedia [en.wikipedia.org]

- 7. Vicriviroc | C28H38F3N5O2 | CID 3009355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Discovery and characterization of vicriviroc (SCH 417690), a CCR5 antagonist with potent activity against human immunodeficiency virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Synthesis of (3) H, (2) H4 and (14) C-SCH 417690 (Vicriviroc) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Mechanism of Action of CCR5 Antagonist 5: A Technical Guide

Introduction

The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) integral to the trafficking and function of various immune cells, including T-lymphocytes, macrophages, and dendritic cells.[1] Beyond its physiological role in mediating inflammatory responses, CCR5 gained significant attention in the field of virology as a primary co-receptor for the entry of macrophage-tropic (R5) strains of Human Immunodeficiency Virus type 1 (HIV-1) into host cells.[2] The discovery that individuals with a homozygous mutation in the CCR5 gene (CCR5-Δ32) exhibit strong resistance to HIV-1 infection highlighted this receptor as a promising therapeutic target.[3][4] This guide provides a detailed technical overview of the mechanism of action of CCR5 antagonists, exemplified by the representative molecule "CCR5 Antagonist 5," a composite profile based on well-characterized agents in this class.

Core Mechanism of Action: Allosteric Inhibition of Viral Entry

CCR5 Antagonist 5 functions as a non-competitive, allosteric inhibitor of the CCR5 receptor.[2][5] Unlike the natural chemokine ligands (e.g., RANTES/CCL5, MIP-1α, MIP-1β) that bind to the orthosteric site to initiate signaling, or the viral envelope glycoprotein (B1211001) gp120, CCR5 Antagonist 5 binds to a distinct, hydrophobic pocket located within the transmembrane helices of the receptor.[2]

This binding event induces a specific conformational change in the CCR5 receptor.[2] The induced conformational shift alters the spatial arrangement of the extracellular loops of CCR5, which are the domains recognized by the V3 loop of the HIV-1 gp120 protein.[2] Consequently, the gp120 protein is unable to effectively bind to the antagonist-occupied CCR5, even though the antagonist does not physically occupy the gp120 binding site. This prevention of the gp120-CCR5 interaction is the critical step in the mechanism of action, as it halts the subsequent conformational changes in the viral gp41 protein that are necessary for the fusion of the viral and host cell membranes. By blocking this fusion event, CCR5 Antagonist 5 effectively prevents the entry of R5-tropic HIV-1 into the host cell.[6]

Quantitative Data Presentation

The potency of CCR5 Antagonist 5 is characterized through a series of in vitro assays that measure its binding affinity, functional antagonism of chemokine signaling, and antiviral activity. The following tables summarize representative quantitative data based on established CCR5 antagonists such as Maraviroc, Vicriviroc, and Aplaviroc.

Table 1: In Vitro Binding Affinity and Functional Antagonism of CCR5 Antagonist 5

| Assay Type | Ligand/Stimulus | Cell Line/System | Parameter | Value (nM) | Representative Compound(s) |

| Radioligand Binding Assay | [³H]SCH-C | CCR5-expressing cells | Kᵢ | 2.5 | Vicriviroc[7] |

| Radioligand Binding Assay | [¹²⁵I]MIP-1α | CHO-CCR5 membranes | IC₅₀ | 3.3 | Maraviroc[3][8] |

| Radioligand Binding Assay | [¹²⁵I]MIP-1β | CHO-CCR5 membranes | IC₅₀ | 7.2 | Maraviroc[3] |

| Radioligand Binding Assay | [¹²⁵I]RANTES | CHO-CCR5 membranes | IC₅₀ | 5.2 | Maraviroc[3] |

| Calcium Mobilization Assay | RANTES | CCR5-expressing cells | IC₅₀ | 16 | Vicriviroc[9] |

| GTPγS Binding Assay | RANTES | HTS-hCCR5 membranes | IC₅₀ | 4.2 ± 1.3 | Vicriviroc[10] |

| Chemotaxis Assay | MIP-1α | Ba/F3-CCR5 cells | IC₅₀ | 0.91 | Vicriviroc[7][9] |

Table 2: In Vitro Antiviral Activity of CCR5 Antagonist 5 against R5-tropic HIV-1

| Assay Type | HIV-1 Strain(s) | Cell Line/System | Parameter | Value (nM) | Representative Compound(s) |

| HIV-1 Replication Assay | HIV-1Ba-L | PBMCs | IC₅₀ | 0.56 | Maraviroc[11] |

| HIV-1 Replication Assay | R5-tropic clinical isolates | PBMCs | EC₅₀ | 0.04 - 2.3 | Vicriviroc[7][10] |

| HIV-1 Replication Assay | HIV-1MDR variants | Varies | IC₅₀ | 0.4 - 0.6 | Aplaviroc[12] |

| HIV-1 Entry Assay (Cell-cell fusion) | HIV-1JRFL | HeLa/CHO cells | IC₅₀ | 0.2 | Maraviroc[8] |

| Antiviral Activity Assay | R5-tropic HIV-1 | MAGI-CCR5 cells | IC₅₀ | 1.4 | TAK-779[13] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and reagents.

1. Radioligand Binding Assay (Competitive)

-

Objective: To determine the binding affinity (Kᵢ) of CCR5 Antagonist 5 by measuring its ability to compete with a radiolabeled ligand for binding to the CCR5 receptor.[14]

-

Methodology:

-

Membrane Preparation: Membranes are prepared from cells engineered to express a high density of CCR5 receptors.[15]

-

Assay Setup: In a 96-well plate, cell membranes (e.g., 3-20 µg protein/well) are incubated in a binding buffer.[15]

-

Competition: A fixed concentration of a suitable radioligand (e.g., [³H]SCH-C or [¹²⁵I]MIP-1α) is added to each well, along with serially diluted concentrations of the unlabeled CCR5 Antagonist 5.[10]

-

Incubation: The plate is incubated to allow the binding reaction to reach equilibrium (e.g., 60 minutes at 30°C).[15]

-

Separation: The reaction is terminated by rapid filtration through a glass fiber filter plate, separating the membrane-bound radioligand from the free radioligand. The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.[15]

-

Detection: The radioactivity retained on the filters is quantified using a scintillation counter.[15]

-

Data Analysis: The concentration of CCR5 Antagonist 5 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.[16]

-

2. Calcium Mobilization Assay

-

Objective: To assess the functional antagonist activity of CCR5 Antagonist 5 by measuring its ability to block the intracellular calcium flux induced by a CCR5 agonist.[17]

-

Methodology:

-

Cell Plating: CCR5-expressing cells are seeded into a 96- or 384-well plate and cultured overnight.[17]

-

Dye Loading: The cell culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), and the cells are incubated for approximately 1 hour at 37°C.[17][18]

-

Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR). Serial dilutions of CCR5 Antagonist 5 are added to the wells, and the cells are incubated for 10-30 minutes.[17]

-

Agonist Stimulation & Measurement: A baseline fluorescence reading is taken. A CCR5 agonist (e.g., RANTES/CCL5) is then injected into the wells, and the resulting change in fluorescence intensity is measured kinetically in real-time.[17][19]

-

Data Analysis: The inhibitory effect of CCR5 Antagonist 5 is quantified by determining the concentration that reduces the agonist-induced calcium signal by 50% (IC₅₀).[4]

-

3. Chemotaxis Assay

-

Objective: To evaluate the ability of CCR5 Antagonist 5 to inhibit the directional migration of cells towards a CCR5 chemokine ligand.[20]

-

Methodology:

-

Cell Preparation: CCR5-expressing cells (e.g., Ba/F3-CCR5 or primary T cells) are pre-incubated with varying concentrations of CCR5 Antagonist 5.[10][20]

-

Assay Setup: A chemotaxis chamber (e.g., a Transwell plate with a porous membrane) is used. The lower chamber is filled with media containing a CCR5 chemokine (e.g., MIP-1α or CCL5) as a chemoattractant.[18][20]

-

Cell Migration: The pre-treated cells are placed in the upper chamber. The plate is incubated (e.g., for 2 hours at 37°C) to allow for cell migration through the membrane towards the chemoattractant.[10][20]

-

Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by flow cytometry or a cell viability assay (e.g., Cell Titer-Glo).[18][20]

-

Data Analysis: The concentration of CCR5 Antagonist 5 that inhibits cell migration by 50% (IC₅₀) is calculated from the dose-response curve.

-

4. HIV-1 Entry/Replication Assay

-

Objective: To measure the potency of CCR5 Antagonist 5 in preventing the infection of susceptible cells by R5-tropic HIV-1.[6]

-

Methodology:

-

Cell Culture: Target cells, such as human peripheral blood mononuclear cells (PBMCs) or a susceptible T-cell line, are cultured.[7][10]

-

Compound Treatment: Cells are pre-incubated with serial dilutions of CCR5 Antagonist 5 for a short period.

-

Viral Infection: A known amount of an R5-tropic HIV-1 strain is added to the cell cultures.[10]

-

Incubation: The infection is allowed to proceed for several days.[8]

-

Endpoint Measurement: Viral replication is quantified by measuring a viral marker in the culture supernatant, such as p24 antigen (by ELISA) or reverse transcriptase activity. Alternatively, cell-based assays using reporter genes (e.g., luciferase or β-galactosidase) under the control of the HIV-1 LTR promoter can be used to measure viral entry.[8][21]

-

Data Analysis: The concentration of CCR5 Antagonist 5 that inhibits viral replication or entry by 50% (IC₅₀ or EC₅₀) is calculated from the dose-response curve.[22]

-

Mandatory Visualizations

The following diagrams illustrate the key pathways and experimental workflows described in this guide.

References

- 1. Maraviroc: in vitro assessment of drug–drug interaction potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HIV-1 Resistance to CCR5 Antagonists Associated with Highly Efficient Use of CCR5 and Altered Tropism on Primary CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Maraviroc | CCR5 Antagonist | HIV Inhibitor | TargetMol [targetmol.com]

- 4. benchchem.com [benchchem.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. hiv.guidelines.org.au [hiv.guidelines.org.au]

- 7. Vicriviroc (maleate) | CAS 599179-03-0 | Cayman Chemical | Biomol.com [biomol.com]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Aplaviroc | HIV Protease | CCR | TargetMol [targetmol.com]

- 13. adooq.com [adooq.com]

- 14. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. CCL5-mediated T-cell chemotaxis involves the initiation of mRNA translation through mTOR/4E-BP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. journals.asm.org [journals.asm.org]

The Dance of Blockade: A Technical Guide to the Binding Affinity and Kinetics of Small Molecule CCR5 Antagonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and kinetics of pivotal small molecule antagonists targeting the C-C chemokine receptor type 5 (CCR5). As a critical co-receptor for macrophage-tropic HIV-1 entry into host cells, CCR5 has been a major focus for the development of antiviral therapeutics.[1][2][3][4] Understanding the precise molecular interactions, binding strength, and the temporal dynamics of antagonist binding is paramount for the rational design of more effective and durable entry inhibitors. This document collates quantitative data, details experimental protocols, and visualizes key pathways and workflows to serve as a comprehensive resource for researchers in the field.

Core Concepts in CCR5 Antagonist Binding

Small molecule antagonists of CCR5 are typically allosteric inhibitors.[5][6] They bind to a hydrophobic pocket within the transmembrane helices of the receptor.[1] This binding event induces a conformational change in CCR5, locking it in a state that is unable to recognize and bind the HIV-1 envelope glycoprotein (B1211001) gp120, thereby preventing viral entry into the cell.[1][7] The efficacy of these antagonists is not solely dependent on their binding affinity but also on their kinetic properties, such as the association (k_on) and dissociation (k_off) rate constants, which together determine the drug-target residence time.[8][9]

Quantitative Binding Data of Key CCR5 Antagonists

The following tables summarize the binding affinity and kinetic parameters for three well-studied CCR5 antagonists: Maraviroc, Vicriviroc, and Aplaviroc. These compounds have been instrumental in validating CCR5 as a therapeutic target.

Table 1: Binding Affinity (Kd) and Inhibition Constants (IC50)

| Compound | Parameter | Value | Ligand/Assay Condition | Cell Line | Reference |

| Maraviroc | K_d | 0.18 ± 0.02 nM | [3H]Maraviroc Binding | CCR5 Membranes | [10] |

| IC50 | 6.4 nM | HIV-1 gp120 Binding | - | ||

| IC50 | 3.3 nM | MIP-1α Binding | Radioligand Competition | ||

| IC50 | 7.2 nM | MIP-1β Binding | Radioligand Competition | ||

| IC50 | 5.2 nM | RANTES (CCL5) Binding | Radioligand Competition | ||

| Vicriviroc | K_d | 0.40 ± 0.02 nM | [3H]Vicriviroc Binding | CCR5 Membranes | [10] |

| Aplaviroc | - | Sub-nM affinity | - | CCR5 Membranes | [10] |

Table 2: Kinetic and Residence Time Parameters

| Compound | Parameter | Value | Temperature | Reference |

| Maraviroc | t_1/2 (dissociation half-life) | 7.5 ± 0.7 h | Ambient | [10] |

| Vicriviroc | t_1/2 (dissociation half-life) | 12 ± 1.2 h | Ambient | [10] |

| Aplaviroc | t_1/2 (dissociation half-life) | 24 ± 3.6 h | 22°C | [10] |

Note: The dissociation half-life (t_1/2) is inversely proportional to the dissociation rate constant (k_off) and is a direct measure of drug-target residence time (t_1/2 = 0.693 / k_off).[9]

Experimental Protocols

The determination of binding affinity and kinetic parameters for CCR5 antagonists relies on a variety of biophysical and cell-based assays. Below are detailed methodologies for commonly employed techniques.

Radioligand Binding Assay for IC50 Determination

This competitive binding assay measures the ability of a non-labeled antagonist to displace a radiolabeled ligand from the CCR5 receptor.

Materials:

-

Cells/Membranes: HEK293 cells stably expressing CCR5 or isolated cell membranes from these cells.[11]

-

Radioligand: [125I]-MIP-1β (CCL4) or a tritiated antagonist like [3H]Vicriviroc.[10][11]

-

Test Compound: Unlabeled CCR5 antagonist (e.g., Maraviroc).

-

Binding Buffer: 50 mM HEPES, pH 7.5, 1 mM CaCl2, 5 mM MgCl2, and 0.5% BSA.[12]

-

Instrumentation: Scintillation counter or gamma counter.

Protocol:

-

Preparation: Resuspend CCR5-expressing cells or membranes in binding buffer.

-

Reaction Setup: In a multi-well plate, combine the cell/membrane suspension with a fixed concentration of the radioligand (typically at or below its K_d value).

-

Competition: Add varying concentrations of the unlabeled test antagonist to the wells. Include controls for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled ligand).[12]

-

Incubation: Incubate the reaction mixtures at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 90 minutes).[13]

-

Separation: Rapidly separate the bound from unbound radioligand by filtration through a glass fiber filter mat. The filter traps the cell membranes and bound radioligand.

-

Washing: Quickly wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation or gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the specific radioligand binding.[6]

Kinetic Parameter Determination (k_on, k_off)

Kinetic parameters are often determined using non-equilibrium binding assays, such as scintillation proximity assays (SPA).

Materials:

-

HTS-CCR5 Membranes: Membranes from cells overexpressing CCR5.

-

SPA Beads: Wheat germ agglutinin (WGA)-coated SPA beads.

-

Radioligand: Tritiated antagonist (e.g., [3H]Vicriviroc).

-

Unlabeled Antagonists: Maraviroc, Vicriviroc, etc.

-

Binding Buffer: As described above.

-

Instrumentation: Scintillation counter capable of time-resolved measurements.

Association Rate (k_on) Protocol:

-

Pre-bind HTS-CCR5 membranes to WGA-SPA beads.

-

Initiate the binding reaction by adding a fixed concentration of the tritiated antagonist to the membrane-bead complex.

-

Measure the scintillation counts at multiple time points as the radioligand associates with the receptor.

-

Analyze the data by fitting to an association kinetic model to determine the observed association rate (k_obs). The association rate constant (k_on) can then be calculated.

Dissociation Rate (k_off) Protocol:

-

Pre-incubate the CCR5 membrane-bead complex with the tritiated antagonist to allow for equilibrium binding.

-

Initiate dissociation by adding a high concentration of an unlabeled antagonist to prevent re-binding of the radioligand.

-

Measure the decrease in scintillation counts over time as the radioligand dissociates from the receptor.

-

Fit the data to a one-site dissociation exponential decay model to determine the dissociation rate constant (k_off).[10] The dissociation half-life (t_1/2) can be calculated from k_off (t_1/2 = ln(2)/k_off).

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the CCR5 signaling pathway and the experimental workflows described above.

Caption: CCR5 Signaling Pathway and Point of Antagonist Intervention.

Caption: Workflow for a Competitive Radioligand Binding Assay.

Caption: Workflow for Determining Kinetic Parameters (kon and koff).

References

- 1. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]

- 2. Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CCR5 Pathway in Macrophages | Thermo Fisher Scientific - KR [thermofisher.com]

- 4. HIV co-receptor CCR5: structure and interactions with inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Filling the Gaps in Antagonist CCR5 Binding, a Retrospective and Perspective Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of target binding kinetics on in vivo drug efficacy: koff, kon and rebinding - PMC [pmc.ncbi.nlm.nih.gov]

- 9. excelleratebio.com [excelleratebio.com]

- 10. Analysis of CCR5 Binding Kinetics and Coupling States Reveals Distinctive Binding Properties of Small Molecule CCR5 Antagonists [natap.org]

- 11. CCR5 binds multiple CC-chemokines: MCP-3 acts as a natural antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rupress.org [rupress.org]

- 13. Targeting of specific CCR5-G protein complexes underlies biased signaling by HIV-1 envelope glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Dance of Structure and Activity: A Deep Dive into CCR5 Antagonist SAR

For Researchers, Scientists, and Drug Development Professionals

The C-C chemokine receptor type 5 (CCR5) has emerged as a critical target in the fight against HIV-1, as it serves as a primary co-receptor for viral entry into host immune cells.[1][2][3] The development of small-molecule CCR5 antagonists, which block this interaction, represents a significant advancement in antiretroviral therapy.[2][4] This technical guide delves into the core principles of the structure-activity relationship (SAR) studies of CCR5 antagonists, providing a comprehensive overview of the chemical modifications that govern their potency and efficacy. We will explore various chemical scaffolds, dissect the impact of structural changes on biological activity, and detail the experimental methodologies that underpin these discoveries.

The Landscape of CCR5 Antagonism: Key Chemical Scaffolds and their SAR

The journey to develop potent and selective CCR5 antagonists has led to the exploration of diverse chemical architectures. Initial leads often emerged from high-throughput screening of chemical libraries, followed by extensive optimization to enhance potency, selectivity, and pharmacokinetic properties.[5][6][7]

Anilide Derivatives with a Quaternary Ammonium (B1175870) Moiety

One notable class of CCR5 antagonists is the anilide derivatives. Through optimization of lead compounds, researchers identified N,N-dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclohepten-8-yl]carbonyl]amino]benzyl]tetrahydro-2H-pyran-4-aminium chloride (TAK-779) as a highly potent and selective nonpeptide CCR5 antagonist.[8]

Table 1: SAR of Anilide Derivatives [8]

| Compound | R Group | CCR5 Binding IC50 (nM) | Anti-HIV-1 Activity (Ba-L) EC50 (nM) |

| 1a | H | >10000 | >10000 |

| 1b | 4-Methylphenyl | 100 | 120 |

| 1r (TAK-779) | N,N-dimethyl-tetrahydro-2H-pyran-4-aminium chloride | 1.4 | 1.2 (MAGI-CCR5 cells), 3.7 (PBMCs) |

Data synthesized from the provided search result.

The SAR studies on this series revealed that the introduction of a quaternary ammonium moiety was crucial for potent CCR5 antagonistic activity.[8] Further optimization of the anilide and benzyl (B1604629) portions of the molecule led to the discovery of TAK-779 with nanomolar potency in both binding and antiviral assays.[8]

4-Hydroxypiperidine (B117109) Derivatives

Another successful scaffold is based on 4-hydroxypiperidine. Starting from a guanylhydrazone hit identified through high-throughput screening, optimization efforts led to the discovery of potent piperidine (B6355638) derivatives.[5]

Table 2: SAR of 4-Hydroxypiperidine Derivatives [5]

| Compound | R1 | R2 | CCR5 IC50 (nM) |

| 1 | Guanylhydrazone | H | 840 |

| 6k | 4-Hydroxypiperidine derivative | - | Improved potency |

| 10h | Optimized 4-hydroxypiperidine derivative | - | 11 |

Data synthesized from the provided search result.

The key SAR finding in this series was that the 4-hydroxypiperidine core provided a significant improvement in potency against the CCR5 receptor.[5] Further elaboration through parallel synthesis led to the identification of compound 10h with an IC50 of 11 nM.[5]

Spirodiketopiperazine-Based Antagonists

Spirodiketopiperazine-based compounds represent another important class of CCR5 antagonists. While initial leads showed potent in vitro activity, they suffered from unfavorable pharmacokinetic profiles.[9] Structural optimization focused on modifying the N-substituents at the 9-position of the spirodiketopiperazine core to improve both activity and pharmacokinetics.[9]

Table 3: SAR and Pharmacokinetic Properties of Spirodiketopiperazine Derivatives [9]

| Compound | Antagonist Activity (in vitro) | Area Under the Curve (AUC) | Clearance (CL) | Volume of Distribution (Vss) |

| 1a, 1b, 2a, 2b | Potent to moderate | Poor | High | High |

| 12 | Improved | Improved | Improved | Improved |

Data synthesized from the provided search result.

The optimization process successfully yielded compound 12, which not only retained potent anti-HIV activity but also demonstrated a significantly improved pharmacokinetic profile, highlighting the importance of addressing ADME (absorption, distribution, metabolism, and excretion) properties early in the drug discovery process.[9]

Visualizing the Path to Inhibition: Signaling and Experimental Workflows

To better understand the context of CCR5 antagonist SAR studies, it is crucial to visualize the underlying biological pathways and the experimental procedures used to assess compound activity.

Caption: CCR5 signaling and inhibition by antagonists.

This diagram illustrates how CCR5, upon binding to its natural chemokine ligands or the HIV-1 gp120 protein, initiates intracellular signaling or mediates viral entry. CCR5 antagonists block these processes by binding to the receptor and preventing the interaction with its ligands.[2][10]

Caption: General workflow for CCR5 antagonist drug discovery.

The drug discovery process for CCR5 antagonists typically begins with high-throughput screening to identify initial hits. These hits then undergo extensive lead optimization, driven by SAR studies, to improve potency, selectivity, and pharmacokinetic properties, ultimately leading to the selection of a clinical candidate.

Detailed Experimental Protocols

The SAR data presented in this guide are derived from a variety of specialized in vitro assays. Understanding the methodologies behind these assays is crucial for interpreting the data and designing further experiments.

Radioligand Binding Assay

This assay is a cornerstone for determining the affinity of a compound for its target receptor.

-

Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the CCR5 receptor, thereby determining its binding affinity (IC50).

-

Materials:

-

Procedure:

-

Incubate the CCR5-expressing cell membranes with the radiolabeled ligand and varying concentrations of the test compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound from the unbound radioligand by filtration.

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value.[11]

-

Calcium Mobilization Assay

This functional assay measures the ability of a compound to block the intracellular signaling initiated by the binding of a natural ligand to CCR5.

-

Objective: To assess the antagonistic activity of a test compound by measuring its ability to inhibit chemokine-induced intracellular calcium release.

-

Materials:

-

Cells co-expressing CCR5 and a calcium-sensitive fluorescent dye (e.g., Fura-2).

-

A CCR5 agonist (e.g., RANTES, MIP-1α).

-

Test compounds at various concentrations.

-

A fluorometric imaging plate reader.

-

-

Procedure:

-

Load the CCR5-expressing cells with the calcium-sensitive dye.

-

Pre-incubate the cells with varying concentrations of the test compound.

-

Stimulate the cells with a CCR5 agonist.

-

Measure the change in intracellular calcium concentration by monitoring the fluorescence signal.

-

Determine the IC50 value by plotting the inhibition of the calcium response against the concentration of the test compound.[1]

-

HIV-1 Entry and Replication Assays

These assays directly measure the ability of a compound to inhibit the entry and replication of HIV-1 in host cells.

-

Objective: To determine the antiviral efficacy (EC50) of a test compound against R5-tropic HIV-1 strains.

-

Materials:

-

Target cells susceptible to HIV-1 infection (e.g., MAGI-CCR5 cells, peripheral blood mononuclear cells (PBMCs)).[8]

-

R5-tropic HIV-1 strains (e.g., Ba-L).[8]

-

Test compounds at various concentrations.

-

Method for quantifying viral replication (e.g., p24 antigen ELISA, luciferase reporter gene assay).[9][12]

-

-

Procedure:

-

Pre-incubate the target cells with varying concentrations of the test compound.

-

Infect the cells with an R5-tropic HIV-1 strain.

-

Culture the cells for a defined period.

-

Quantify the extent of viral replication in the presence of the compound compared to a no-drug control.

-

Calculate the EC50 value, which is the concentration of the compound that inhibits viral replication by 50%.[8]

-

Conclusion

The structure-activity relationship studies of CCR5 antagonists have been instrumental in the development of a new class of anti-HIV drugs. Through systematic chemical modifications and a battery of in vitro assays, researchers have been able to identify key structural features that govern the potency, selectivity, and pharmacokinetic properties of these compounds. The insights gained from these studies continue to guide the design of next-generation CCR5 antagonists with improved therapeutic profiles. This in-depth technical guide provides a foundational understanding of the SAR principles and experimental methodologies that are essential for professionals in the field of drug discovery and development.

References

- 1. mdpi.com [mdpi.com]

- 2. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]

- 3. HIV Type 1 from a Patient with Baseline Resistance to CCR5 Antagonists Uses Drug-Bound Receptor for Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Spirodiketopiperazine-based CCR5 antagonists: Improvement of their pharmacokinetic profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Interaction of Chemokine Receptor CCR5 with its Ligands: Multiple Domains for HIV-1 gp120 Binding and a Single Domain for Chemokine Binding - PMC [pmc.ncbi.nlm.nih.gov]

The CCR5 Antagonist Maraviroc: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maraviroc, a first-in-class CCR5 antagonist, represents a significant advancement in the therapeutic landscape for HIV-1 infection.[1] Operating as a non-competitive, allosteric inhibitor, Maraviroc uniquely targets the host cell's C-C chemokine receptor type 5 (CCR5), a critical co-receptor for the entry of R5-tropic HIV-1 into immune cells such as T-lymphocytes and macrophages.[2][3] By binding to a transmembrane pocket within the CCR5 receptor, Maraviroc induces a conformational change that effectively blocks the interaction between the viral envelope glycoprotein (B1211001) gp120 and CCR5.[2] This guide provides an in-depth technical overview of the pharmacokinetics and pharmacodynamics of Maraviroc, presenting quantitative data, detailed experimental methodologies, and visual representations of the pertinent biological pathways.

Pharmacokinetics

Maraviroc is administered orally and is rapidly absorbed, with steady-state plasma concentrations typically achieved within seven days of consistent dosing.[4] Its pharmacokinetic profile is influenced by co-administered drugs that are potent inhibitors or inducers of the cytochrome P450 3A4 (CYP3A4) enzyme system, which is the primary route of metabolism for Maraviroc.[5][6]

Table 1: Pharmacokinetic Parameters of Maraviroc in Adults

| Parameter | Value | Conditions | Reference |

| Time to Maximum Concentration (Tmax) | 0.5 - 4.0 hours | Single and multiple oral doses | [7] |

| Elimination Half-life (t½) | ~14 - 18 hours | Twice-daily dosing | [6] |

| Absolute Bioavailability | 23% (100 mg dose) to 33% (300 mg dose) | Oral administration | [6] |

| Metabolism | Primarily via CYP3A4 | Hepatic | [5] |

| Excretion | ~76% in feces, ~20% in urine | [6] | |

| Mean Cmax (300 mg twice daily) | 338 ng/mL (190) | Healthy volunteers | [1] |

| Mean AUC12 (300 mg twice daily) | 1850 ng·h/mL (1060) | Healthy volunteers | [1] |

| Mean Cmin (300 mg twice daily) | 60.1 ng/mL (52.2) | Healthy volunteers | [1] |

Values in parentheses represent the coefficient of variation (%). Cmax = Maximum plasma concentration; AUC12 = Area under the plasma concentration-time curve over 12 hours; Cmin = Minimum plasma concentration.

Pharmacodynamics

Maraviroc's pharmacodynamic profile is characterized by its high-affinity binding to the CCR5 receptor and potent inhibition of R5-tropic HIV-1 replication. Its allosteric mechanism of action results in a prolonged receptor occupancy and sustained antiviral effect.[2]

Table 2: In Vitro Pharmacodynamic Parameters of Maraviroc

| Parameter | Value | Assay Type | Reference |

| IC50 (MIP-1β binding) | 2.0 nM | Radioligand binding assay | [3] |

| IC50 (CCL3/MIP-1α binding) | 3.3 nM | Radioligand binding assay | [2] |

| IC50 (CCL4/MIP-1β binding) | 7.2 nM | Radioligand binding assay | [2] |

| IC50 (CCL5/RANTES binding) | 5.2 nM | Radioligand binding assay | [2] |

| EC90 (HIV-1 BAL inhibition) | 1.0 nM | PM1 cells | [3] |

| Dissociation Constant (Kd) | 0.18 ± 0.02 nM | Radioligand binding assay | [2] |

| In vivo Dissociation Constant (KD) | 0.089 ng/mL | Population PK/PD model | [2] |

IC50 = Half-maximal inhibitory concentration; EC90 = 90% effective concentration; Kd = Equilibrium dissociation constant.

Mechanism of Action and Signaling Pathways

HIV-1 entry into a host cell is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of immune cells.[8] This initial interaction triggers a conformational change in gp120, exposing a binding site for a co-receptor, which for R5-tropic viruses is CCR5.[8] The subsequent binding of gp120 to CCR5 facilitates the fusion of the viral and cellular membranes, allowing the viral capsid to enter the cytoplasm.[9]

Maraviroc disrupts this process by binding to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor. This binding is allosteric, meaning it occurs at a site distinct from the gp120 binding site. The binding of Maraviroc induces a conformational change in the extracellular loops of CCR5, rendering the receptor unrecognizable to gp120 and thereby preventing viral entry.[2]

The CCR5 receptor is a G protein-coupled receptor (GPCR) that, upon binding its natural chemokine ligands (e.g., CCL3, CCL4, CCL5), activates intracellular signaling cascades. This typically involves the Gαi subunit of the heterotrimeric G protein, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels, as well as the mobilization of intracellular calcium.[3] Maraviroc's binding to CCR5 stabilizes the receptor in an inactive conformation, preventing G protein coupling and subsequent downstream signaling.[3]

Experimental Protocols

Radioligand Binding Assay

This assay quantifies the binding affinity of Maraviroc to the CCR5 receptor.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Maraviroc for the binding of a radiolabeled chemokine to CCR5.

Materials:

-

HEK-293 cells stably expressing human CCR5, or membrane preparations thereof.[3]

-

Radiolabeled ligand (e.g., ¹²⁵I-MIP-1β).[3]

-

Unlabeled Maraviroc at various concentrations.

-

Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).[3]

-

96-well filter plates.

-

Scintillation counter.

Protocol:

-

Incubate a fixed concentration of the radiolabeled chemokine with CCR5-expressing cell membranes in the binding buffer.

-

Add increasing concentrations of unlabeled Maraviroc to compete for binding.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through the 96-well filter plates.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Quantify the radioactivity retained on the filters using a scintillation counter.

-

Calculate the IC50 value, which is the concentration of Maraviroc that inhibits 50% of the specific binding of the radiolabeled chemokine.

HIV-1 p24 Antigen ELISA

This assay measures the amount of HIV-1 p24 antigen, a viral core protein, in cell culture supernatants as an indicator of viral replication.

Objective: To quantify the inhibition of HIV-1 replication by Maraviroc.

Materials:

-

HIV-1 p24 antigen ELISA kit.

-

Cell culture supernatants from HIV-1 infected cells treated with or without Maraviroc.

-

Microplate reader.

Protocol:

-

Coat a 96-well microplate with a capture antibody specific for HIV-1 p24 antigen.

-

Block non-specific binding sites in the wells.

-

Add cell culture supernatants (containing p24 antigen) to the wells and incubate.

-

Wash the wells to remove unbound materials.

-

Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that also binds to p24.

-

Wash the wells to remove unbound detection antibody.

-

Add a chromogenic substrate that will be converted by the enzyme to produce a colored product.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

The amount of color is proportional to the amount of p24 antigen present.

Luciferase-Based HIV-1 Entry Assay

This is a sensitive and quantitative method to measure HIV-1 entry into host cells.

Objective: To determine the inhibitory effect of Maraviroc on HIV-1 entry.

Materials:

-

Replication-defective HIV-1 particles pseudotyped with an R5-tropic envelope glycoprotein and carrying a luciferase reporter gene.

-

Target cells expressing CD4 and CCR5.

-

Maraviroc at various concentrations.

-

Luciferase assay reagent.

-

Luminometer.

Protocol:

-

Pre-incubate the target cells with varying concentrations of Maraviroc.

-

Infect the cells with the luciferase reporter HIV-1 particles.

-

Culture the cells for a period (e.g., 48-72 hours) to allow for viral entry and expression of the luciferase gene.

-

Lyse the cells to release the luciferase enzyme.

-

Add the luciferase assay reagent, which contains the substrate luciferin.

-

Measure the light output (luminescence) using a luminometer.

-

The amount of light produced is proportional to the level of viral entry.

References

- 1. drugs.com [drugs.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Allosteric Model of Maraviroc Binding to CC Chemokine Receptor 5 (CCR5) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hivclinic.ca [hivclinic.ca]

- 7. Assessment of the pharmacokinetics, safety and tolerability of maraviroc, a novel CCR5 antagonist, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ablinc.com [ablinc.com]

- 9. pmda.go.jp [pmda.go.jp]

Unraveling the Off-Target Profile and Toxicity of CCR5 Antagonist GSK163929 (Compound 5): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK163929, a potent 4,4-disubstituted piperidine (B6355638) C-C chemokine receptor type 5 (CCR5) antagonist, demonstrated significant anti-HIV-1 activity in preclinical studies. However, its development was ultimately halted due to undisclosed toxicity concerns. This technical guide provides a comprehensive analysis of the available data on GSK163929's off-target effects and toxicity profile. By compiling quantitative data, detailing experimental methodologies, and visualizing key pathways, this document aims to offer valuable insights for researchers in the field of CCR5 antagonism and drug safety assessment.

Introduction

The C-C chemokine receptor type 5 (CCR5) is a well-validated target for the treatment of HIV-1 infection, as it serves as a crucial co-receptor for viral entry into host cells. Small molecule antagonists of CCR5 have been the focus of extensive research and development. GSK163929 (also referred to as compound 5 in some literature) emerged as a promising lead candidate from a series of 4,4-disubstituted piperidine derivatives due to its high potency against HIV-1 replication. Despite encouraging initial results, including favorable pharmacokinetic properties in animal models, the clinical progression of GSK163929 was terminated. This guide delves into the known off-target interactions and the toxicological data that may have contributed to this decision, providing a valuable case study for drug development professionals.

Quantitative Data Summary

The following tables summarize the available quantitative data for GSK163929, focusing on its on-target potency, off-target effects, and pharmacokinetic parameters.

Table 1: In Vitro Potency of GSK163929

| Parameter | Value | Cell Line/Assay | Reference |

| Anti-HIV-1 Activity (IC50) | 4.26 nM | HOS cells (HIV-1Ba-L infected) | [1] |

| 3.47 nM | PBL cells (HIV-1Ba-L infected) | [1] | |

| hERG Inhibition (pIC50) | 4.72 | Patch clamp | [2][3] |

Table 2: Pharmacokinetic Parameters of GSK163929

| Species | Route | AUC (ng·h/mL) | Reference |

| Rat | Oral | 272 | [2][3] |

| Dog | Oral | 170 | [2] |

Off-Target Effects and Toxicity Profile

Cardiotoxicity: hERG Channel Inhibition

A significant off-target effect identified for GSK163929 is its interaction with the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of the hERG channel is a major concern in drug development as it can lead to QT interval prolongation and potentially fatal cardiac arrhythmias, such as Torsades de Pointes.[4] GSK163929 exhibited a pIC50 of 4.72 for hERG inhibition, which translates to an IC50 of approximately 19 µM.[2][3] While this value is significantly higher than its on-target anti-HIV potency, the potential for cardiac liability, especially in the context of chronic administration for HIV treatment, would be a critical consideration in its risk assessment.

In Vivo Toxicity

Contradictory information exists regarding the in vivo toxicity of GSK163929. Initial reports indicated that 7-day safety assessment studies in both rats and dogs revealed no adverse effects at therapeutic doses.[1][5] However, the ultimate discontinuation of its development was attributed to "toxicity concerns."[1] The specific nature of these toxicities observed in longer-term or more comprehensive preclinical studies has not been publicly disclosed. It is plausible that issues such as organ toxicity, immunotoxicity, or other unforeseen adverse effects emerged during later-stage, mandatory regulatory preclinical safety evaluations.[6][7]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay for CCR5

This assay is fundamental for determining the binding affinity of a compound to the CCR5 receptor.[8][9][10]

Principle: This is a competitive binding assay where the test compound (GSK163929) competes with a radiolabeled ligand (e.g., [125I]-MIP-1β) for binding to CCR5 receptors present in a cell membrane preparation. The amount of radioactivity measured is inversely proportional to the binding affinity of the test compound.

Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human CCR5 receptor. Homogenize the cells in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, the radiolabeled ligand at a concentration close to its Kd, and varying concentrations of the unlabeled test compound.

-

Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Separation: Rapidly separate the bound from the free radioligand by vacuum filtration through a glass fiber filter mat. The membranes with the bound radioligand are retained on the filter.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value using non-linear regression analysis.

hERG Patch Clamp Assay

The patch clamp assay is the gold standard for assessing a compound's effect on the hERG potassium channel.[4][11]

Principle: This electrophysiological technique measures the flow of ions through the hERG channels in a single cell. The effect of the test compound on the ionic current is directly quantified.

Protocol:

-

Cell Culture: Use a mammalian cell line (e.g., HEK293 or CHO cells) stably transfected with the human hERG gene.

-

Cell Preparation: On the day of the experiment, a single cell is isolated and placed in a recording chamber on the stage of an inverted microscope.

-

Pipette and Seal Formation: A glass micropipette with a very fine tip is filled with an internal solution and brought into contact with the cell membrane. A high-resistance "gigaseal" is formed between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured to allow electrical access to the cell's interior.

-

Voltage Clamp: The membrane potential is clamped at a holding potential (e.g., -80 mV). A specific voltage protocol is applied to elicit hERG currents. This typically involves a depolarizing pulse to activate the channels, followed by a repolarizing step to measure the tail current.

-

Compound Application: The test compound is applied to the cell at various concentrations via a perfusion system.

-

Data Acquisition and Analysis: The hERG current is recorded before and after the application of the compound. The percentage of current inhibition at each concentration is calculated to determine the IC50 value.

Cytotoxicity Assay (MTT/MTS Assay)

Cytotoxicity assays are essential to determine the concentration at which a compound becomes toxic to cells.[1][5][12][13]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism reduce the tetrazolium salt to a colored formazan (B1609692) product, which can be quantified by spectrophotometry.

Protocol:

-

Cell Seeding: Seed host cells (e.g., Vero E6, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add them to the wells. Include a "cells only" control (no compound) and a "no cells" blank.

-

Incubation: Incubate the plate for a duration that mirrors the intended antiviral assay (e.g., 48-72 hours).

-

Reagent Addition: Add the MTT or MTS reagent to each well and incubate for 1-4 hours.

-

Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Readout: Measure the absorbance of the wells at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the "cells only" control. Plot the percentage of cytotoxicity against the compound concentration to determine the 50% cytotoxic concentration (CC50).

Signaling Pathways and Experimental Workflows

CCR5 Signaling Pathway

CCR5 is a G protein-coupled receptor (GPCR). Its natural ligands, such as RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4), induce intracellular signaling cascades. GSK163929, as a CCR5 antagonist, blocks these signaling events.

Caption: CCR5 signaling cascade and the inhibitory action of GSK163929.

Experimental Workflow for Preclinical Safety Assessment

The preclinical safety assessment of a drug candidate like GSK163929 involves a tiered approach, starting with in vitro assays and progressing to in vivo studies.

Caption: A generalized workflow for preclinical safety assessment of a new drug candidate.

Conclusion

GSK163929 represents a potent CCR5 antagonist from the 4,4-disubstituted piperidine class that ultimately failed in development due to toxicity concerns. While the publicly available data is limited, the identified hERG liability highlights the importance of early and comprehensive cardiac safety assessment. The discrepancy between the reported lack of short-term in vivo toxicity and the ultimate discontinuation of the compound underscores the critical nature of long-term and more extensive preclinical toxicology studies. This case study serves as a reminder that even with high on-target potency and favorable initial pharmacokinetics, a thorough understanding and mitigation of off-target effects and potential toxicities are paramount for the successful development of new therapeutic agents. Further disclosure of the specific toxicities encountered by GSK163929 would be of great value to the scientific community in guiding future drug design and development in the field of CCR5 antagonism and beyond.

References

- 1. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 2. youtube.com [youtube.com]

- 3. Structure-Based Design and Development of Chemical Probes Targeting Putative MOR-CCR5 Heterodimers to Inhibit Opioid Exacerbated HIV-1 Infectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hERG Safety Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. benchchem.com [benchchem.com]

- 6. fda.gov [fda.gov]

- 7. Preclinical safety evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. reactionbiology.com [reactionbiology.com]

- 12. Cytotoxicity Screening Assay - Paired with Antiviral Assays protocol v1 [protocols.io]

- 13. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Role of CCR5 Antagonists in HIV-1 Entry Inhibition

Prepared for: Researchers, Scientists, and Drug Development Professionals Subject: CCR5 Antagonist 5 (Representative Small-Molecule Inhibitor)

Executive Summary: The C-C chemokine receptor 5 (CCR5) is a critical co-receptor for the entry of R5-tropic Human Immunodeficiency Virus Type 1 (HIV-1) into host immune cells.[1][2][3] Blocking this interaction represents a powerful therapeutic strategy. This document provides a detailed technical overview of the mechanism, quantitative assessment, and experimental evaluation of small-molecule CCR5 antagonists, using "CCR5 Antagonist 5" as a placeholder for a representative compound from this class. It outlines the molecular basis of HIV-1 entry inhibition, presents comparative quantitative data for prominent CCR5 antagonists, details essential experimental protocols, and provides visual workflows and pathway diagrams to support drug development efforts.

Mechanism of HIV-1 Entry and CCR5 Antagonism

HIV-1 entry into a target T-cell or macrophage is a sequential process. It begins when the viral envelope glycoprotein (B1211001) gp120 binds to the primary CD4 receptor on the host cell surface.[1][4] This initial binding induces a conformational change in gp120, exposing a binding site for a co-receptor, which for R5-tropic viruses, is CCR5.[4][5] The subsequent gp120-CCR5 interaction triggers further conformational changes in the gp41 transmembrane glycoprotein, leading to the fusion of the viral and cellular membranes and the release of the viral capsid into the cytoplasm.[1][4]

CCR5 antagonists are non-competitive, allosteric inhibitors.[5][6] They do not bind to the same site as the natural chemokine ligands or gp120. Instead, they bind to a hydrophobic pocket formed by the transmembrane helices of the CCR5 receptor.[5] This binding event locks the receptor in a conformation that is not recognized by the HIV-1 gp120-CD4 complex, thereby preventing the co-receptor interaction and subsequent membrane fusion.[5][7]

Quantitative Assessment of CCR5 Antagonists

The potency of CCR5 antagonists is determined through various biochemical and cell-based assays. Key parameters include binding affinity (Kd, Ki) and antiviral activity (IC50, EC50). The following tables summarize representative data for well-characterized CCR5 antagonists.

Table 1: Binding Affinity of CCR5 Antagonists This table presents data from competitive binding assays, where the antagonist displaces a radiolabeled ligand. Lower values indicate higher binding affinity.

| Compound | Assay Type | Ligand Displaced | Value | Unit | Reference |

| Maraviroc | Radioligand Binding | 125I-MIP-1α | 3.3 | nM (IC50) | [8] |

| Radioligand Binding | 125I-MIP-1β | 7.2 | nM (IC50) | [8] | |

| Radioligand Binding | 125I-RANTES | 5.2 | nM (IC50) | [8] | |

| Nonequilibrium Binding | Tritiated small molecule | 0.18 ± 0.02 | nM (Kd) | [9] | |

| Vicriviroc | Nonequilibrium Binding | Tritiated small molecule | 0.40 ± 0.02 | nM (Kd) | [9] |

| Aplaviroc | Radioligand Binding | 125I-RANTES | N/A | (See note) | [9] |

| TAK-779 | Radioligand Binding | 125I-RANTES | 1.4 | nM (IC50) | [10] |

| Competitive Binding | 125I-RANTES | 1.1 | nM (Ki) | [10] | |

| Note: Aplaviroc did not completely displace 125I-CCL5 (RANTES), suggesting a distinct binding mechanism.[9] |

Table 2: Antiviral Activity of CCR5 Antagonists This table shows the concentration of the antagonist required to inhibit HIV-1 replication by 50% (IC50) or 90% (EC90) in cell culture.

| Compound | HIV-1 Strains | Cell Type | Value | Unit | Reference |

| Maraviroc | Ba-L (R5) | PBMCs | 0.56 | nM (IC50) | [11] |

| 43 Primary Isolates | PBMCs | 2.0 | nM (IC90) | [11] | |

| HIV-1/M R5 strain | - | 1.89 | nM (IC50) | [12] | |

| Vicriviroc | 30 R5-tropic isolates | PBMCs | 0.04 - 2.3 | nM (EC50) | [13] |

| 30 R5-tropic isolates | PBMCs | 0.45 - 18 | nM (EC90) | [13] | |

| TAK-779 | R5 Clinical Isolates | PBMCs | 1.6 - 3.7 | nM | [10] |

Experimental Protocols

Accurate evaluation of CCR5 antagonists relies on standardized and robust experimental protocols. Below are methodologies for key assays.

Objective: To determine the binding affinity (IC50, Ki) of a test compound for the CCR5 receptor by measuring its ability to compete with a radiolabeled ligand.

Methodology:

-

Cell/Membrane Preparation: Use a cell line stably expressing high levels of CCR5 (e.g., CHO/CCR5 or HOS.CCR5) or membrane preparations from these cells.[10]

-

Radioligand: A CCR5 chemokine ligand, such as 125I-RANTES or 125I-MIP-1α, is used at a concentration near its Kd value.[10][14]

-

Competition Assay:

-

Incubate the cell membranes with the radioligand and a range of concentrations of the test antagonist (e.g., "CCR5 Antagonist 5").

-

Incubations are typically performed for 60-90 minutes at room temperature.

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled CCR5 ligand.

-

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.[8]

-

Data Analysis: Plot the percentage of specific binding against the antagonist concentration. Fit the data using a nonlinear regression model to calculate the IC50 value, which can then be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.[8]

Objective: To measure the ability of an antagonist to block the entry of a virus particle expressing the HIV-1 envelope into target cells, in a single round of infection.

Methodology:

-

Pseudovirus Production: Co-transfect HEK293T cells with two plasmids: one encoding an HIV-1 backbone that lacks the env gene but contains a reporter gene (e.g., luciferase or GFP), and a second plasmid expressing an R5-tropic HIV-1 envelope (e.g., from the Ba-L strain).[15] Harvest the virus-containing supernatant after 48-72 hours.

-

Target Cell Preparation: Seed target cells that express CD4, CCR5, and CXCR4 (e.g., TZM-bl cells) in a 96-well plate.

-

Inhibition Assay:

-

Prepare serial dilutions of the CCR5 antagonist in culture medium.[7]

-

Pre-incubate the target cells with the antagonist dilutions for 1 hour at 37°C.

-

Add a standardized amount of the pseudovirus to each well.

-

-

Incubation: Incubate the plates for 48 hours at 37°C to allow for viral entry and reporter gene expression.

-

Readout: Measure the reporter gene activity. For luciferase, add a substrate and measure luminescence using a plate reader.

-

Data Analysis: Normalize the results to untreated virus control wells. Calculate the IC50 or EC50 value by plotting the percentage of inhibition versus the antagonist concentration.

Objective: To quantify the inhibition of the fusion process between cells expressing the HIV-1 envelope and target cells expressing CD4 and CCR5.

Methodology:

-

Effector Cell Preparation: Co-transfect HEK293T cells with a plasmid expressing an R5-tropic HIV-1 Env and a plasmid for one half of a reporter system (e.g., one part of a dual-split protein).[15]

-

Target Cell Preparation: Use a cell line (e.g., TZM-bl or U87.CD4.CCR5) that expresses CD4 and CCR5 and has been engineered to express the other half of the reporter system.

-

Fusion Inhibition:

-

Plate the target cells and allow them to adhere.

-

Treat the target cells with serial dilutions of the CCR5 antagonist.

-

Add the effector cells to the wells containing the treated target cells.

-

-

Incubation: Co-culture the cells for 6-24 hours to allow for cell-cell fusion.

-

Quantification: Measure the reporter signal generated upon the fusion of the two cell types, which brings both halves of the reporter system together.[15]

-

Data Analysis: Determine the IC50 value by plotting the percentage of fusion inhibition against the antagonist concentration.

Drug Development and Evaluation Workflow

The preclinical evaluation of a novel CCR5 antagonist follows a structured workflow to characterize its potency, specificity, and mechanism of action.

References

- 1. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]

- 2. CCR5 inhibitors: Emerging promising HIV therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CCR5 antagonists: host-targeted antivirals for the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Pharmacotherapy of HIV-1 Infection: Focus on CCR5 Antagonist Maraviroc - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Analysis of CCR5 Binding Kinetics and Coupling States Reveals Distinctive Binding Properties of Small Molecule CCR5 Antagonists [natap.org]

- 10. A small-molecule, nonpeptide CCR5 antagonist with highly potent and selective anti-HIV-1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro phenotypic susceptibility of HIV-1 non-group M to CCR5 inhibitor (maraviroc): TROPI-CO study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Design of a Bispecific HIV Entry Inhibitor Targeting the Cell Receptor CD4 and Viral Fusion Protein Gp41 [frontiersin.org]

The Impact of CCR5 Antagonist 5 on Downstream Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-C chemokine receptor type 5 (CCR5) is a class A G-protein coupled receptor (GPCR) that plays a pivotal role in the trafficking and activation of various immune cells, including T-lymphocytes, macrophages, and dendritic cells. Its function is mediated through the binding of its cognate chemokines, primarily RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4). Beyond its physiological role in the immune system, CCR5 gained significant attention as the primary co-receptor for the entry of macrophage-tropic (R5) strains of the human immunodeficiency virus (HIV-1).

CCR5 antagonists are a class of therapeutic agents designed to block the interaction between CCR5 and its ligands, thereby inhibiting downstream signaling and cellular responses. This guide will provide an in-depth technical overview of the downstream signaling pathways affected by a representative CCR5 antagonist, referred to herein as "CCR5 antagonist 5." For the purpose of this document, we will draw upon the extensive research conducted on the well-characterized and clinically approved CCR5 antagonist, Maraviroc (B1676071), as a proxy for "CCR5 antagonist 5."

CCR5 Downstream Signaling Pathways

Upon chemokine binding, CCR5 undergoes a conformational change, initiating a cascade of intracellular signaling events. These can be broadly categorized into G-protein dependent and G-protein independent pathways.

G-Protein Dependent Signaling

As a canonical GPCR, CCR5 couples to inhibitory Gαi proteins. Ligand binding triggers the dissociation of the G-protein heterotrimer into Gαi and Gβγ subunits, which in turn modulate the activity of various downstream effectors:

-

Phospholipase C (PLC) Activation and Calcium Mobilization: The Gβγ subunit activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). This pathway is fundamental for cellular activation and chemotaxis.

-

Inhibition of Adenylyl Cyclase: The Gαi subunit directly inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

G-Protein Independent Signaling

In addition to G-protein mediated signaling, CCR5 can also activate other pathways that are critical for cell survival, proliferation, and migration:

-

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: CCR5 activation can lead to the phosphorylation and activation of PI3K, which in turn activates the serine/threonine kinase Akt (also known as protein kinase B). The PI3K/Akt pathway is a central regulator of cell survival, growth, and metabolism.

-

Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway: The MAPK/ERK pathway is another crucial signaling cascade activated by CCR5. This pathway is involved in the regulation of a wide range of cellular processes, including proliferation, differentiation, and survival.

-

Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Pathway: The JAK/STAT pathway is a key signaling route for many cytokines and growth factors. CCR5 has been shown to activate this pathway, which is involved in immune cell differentiation and activation.

Figure 1: Overview of CCR5 Downstream Signaling Pathways.

Mechanism of Action of CCR5 Antagonist 5

"CCR5 antagonist 5," as exemplified by Maraviroc, is a non-competitive, allosteric inhibitor of the CCR5 receptor. It binds to a hydrophobic pocket within the transmembrane helices of CCR5, inducing a conformational change in the receptor. This altered conformation prevents the binding of the natural chemokine ligands (CCL3, CCL4, CCL5) and, in the context of HIV, the viral envelope glycoprotein (B1211001) gp120. By blocking ligand binding, "CCR5 antagonist 5" effectively prevents the initiation of the downstream signaling cascades described above.

Figure 2: Mechanism of Action of a CCR5 Antagonist.

Quantitative Data on the Effects of CCR5 Antagonist 5

The inhibitory effects of CCR5 antagonists can be quantified through various in vitro assays. The following tables summarize representative quantitative data for Maraviroc.

Table 1: Inhibition of Chemokine-Induced Calcium Mobilization

| Cell Line | Chemokine | IC50 (nM) | Reference |

| HEK-293 expressing CCR5 | RANTES (CCL5) | 7-30 | [1] |

| HEK-293 expressing CCR5 | MIP-1α (CCL3) | 7-30 | [1] |

| HEK-293 expressing CCR5 | MIP-1β (CCL4) | 7-30 | [1] |

Table 2: Inhibition of Chemotaxis

| Cell Type | Chemoattractant | Maraviroc Concentration | % Inhibition | Reference |

| Monocytes | MIP-1β | 0.1 µM | Significant Inhibition | [2] |

| Monocytes | RANTES | 1 µM | Significant Inhibition | [2] |

| Monocyte-derived Dendritic Cells | RANTES | 0.1 µM | ~31% | [2] |

| Monocyte-derived Dendritic Cells | MIP-1β | 0.1 µM | ~43% | [2] |

Table 3: Inhibition of Chemokine Binding

| Ligand | IC50 (nM) | Reference |

| [¹²⁵I]-MIP-1α | 3.3 | [1] |

| [¹²⁵I]-MIP-1β | 7.2 | [1] |

| [¹²⁵I]-RANTES | 5.2 | [1] |

Experimental Protocols

Calcium Mobilization Assay

This assay measures the ability of a compound to inhibit chemokine-induced intracellular calcium flux.

Figure 3: Workflow for a Calcium Mobilization Assay.

Detailed Methodology:

-

Cell Culture: Culture a cell line stably expressing human CCR5 (e.g., HEK-293 or CHO cells) in appropriate growth medium.

-

Cell Seeding: Seed the cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

-

Dye Loading: Wash the cells with a buffered saline solution (e.g., HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This is typically done for 30-60 minutes at 37°C.

-

Compound Addition: Prepare serial dilutions of "CCR5 antagonist 5" in the assay buffer. Add the antagonist to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.

-

Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading. Inject a CCR5 agonist (e.g., RANTES, MIP-1α, or MIP-1β) into the wells and immediately begin kinetic measurement of fluorescence intensity over a period of 1-2 minutes.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the percentage of inhibition for each antagonist concentration relative to the agonist-only control. Plot the percent inhibition against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Chemotaxis Assay (Transwell Migration Assay)

This assay assesses the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.

Figure 4: Workflow for a Transwell Migration Assay.

Detailed Methodology:

-

Cell Preparation: Use a cell line or primary cells that express CCR5 and are known to migrate in response to CCR5 ligands (e.g., T-lymphocytes, monocytes). Resuspend the cells in a serum-free or low-serum medium.

-

Assay Setup: Use a Transwell plate with inserts containing a porous membrane (typically 5 or 8 µm pore size). Add the chemoattractant (e.g., RANTES) to the lower chamber.

-

Compound Treatment: Pre-incubate the cell suspension with various concentrations of "CCR5 antagonist 5" or a vehicle control for 30-60 minutes at 37°C.

-

Cell Seeding: Add the treated cell suspension to the upper chamber of the Transwell insert.

-

Incubation: Incubate the plate at 37°C in a humidified incubator for a period sufficient to allow for cell migration (typically 2-6 hours).

-

Quantification of Migration:

-

Carefully remove the Transwell inserts from the plate.

-

Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.

-

Fix the migrated cells on the lower surface of the membrane with methanol (B129727) or paraformaldehyde.

-

Stain the fixed cells with a suitable stain, such as crystal violet or DAPI.

-

Wash the inserts to remove excess stain and allow them to dry.

-

Count the number of stained cells in several fields of view under a microscope.

-

-